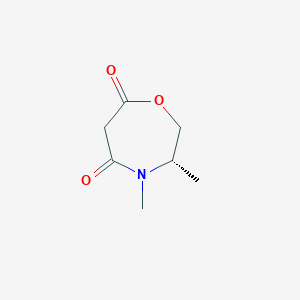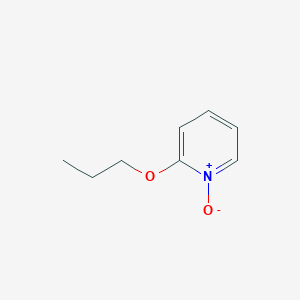![molecular formula C15H19NO5 B15163177 Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- CAS No. 171609-58-8](/img/structure/B15163177.png)
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is a complex organic compound with a unique structure that combines the properties of benzoic acid and an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and minimize waste. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Anthranilic acid, N-acetyl-
- Acetylanthranilic acid
- 2-Acetamidobenzoic acid
Uniqueness
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is unique due to its specific structure, which combines the properties of benzoic acid and an acetylamino group. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
171609-58-8 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
2-(6-acetamidohexanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H19NO5/c1-11(17)16-10-6-2-3-9-14(18)21-13-8-5-4-7-12(13)15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,17)(H,19,20) |
Clave InChI |
HRGAZANUIBCOGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)








![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)

